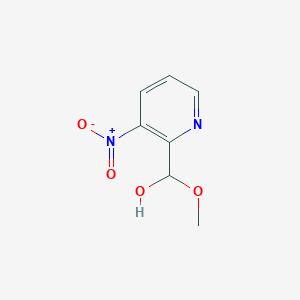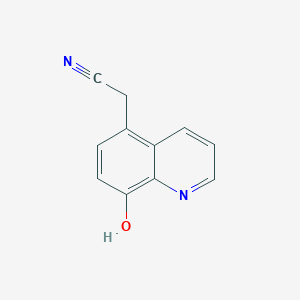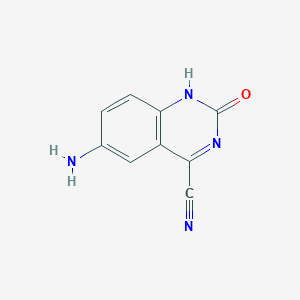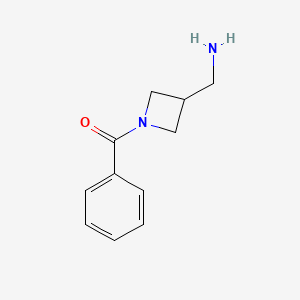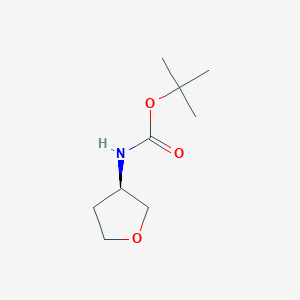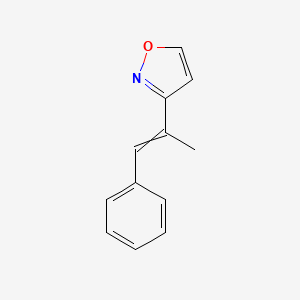
8-Methoxyisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a carbonitrile group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carbonitrile typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored due to its simplicity and high yield. The reaction proceeds as follows:
Starting Material: 8-chloroisoquinoline.
Reagent: Sodium methoxide.
Industrial Production Methods: For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways related to cognitive function and neuronal activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Chloroisoquinoline: Used as a precursor in the synthesis of 8-Methoxyisoquinoline-1-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups make it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
8-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-13-9(7-12)11(8)10/h2-6H,1H3 |
Clé InChI |
IZTDVQJRPBJQJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



